

Introduction: A Bifunctional Building Block for Advanced Synthesis

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Compound of Interest

Compound Name: (4-Bromobenzyl)trimethylsilane

Cat. No.: B092656

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(4-Bromobenzyl)trimethylsilane is a versatile organosilicon compound that holds significant potential for researchers and professionals in drug development and materials science. Its molecular architecture, featuring a trimethylsilyl group attached to a benzyl moiety that is also substituted with a bromine atom, provides two distinct reactive sites. This bifunctionality allows for a range of orthogonal chemical transformations, making it a valuable intermediate in complex molecular construction.

The presence of the bromine atom on the aromatic ring offers a handle for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the benzyltrimethylsilane unit can be exploited in reactions involving the cleavage of the carbon-silicon bond or used to influence the electronic properties and reactivity of the molecule.

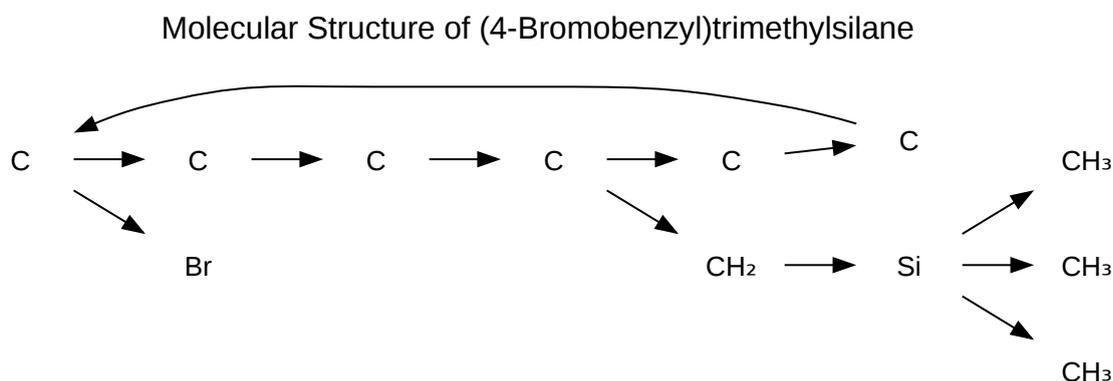
This guide provides a comprehensive overview of the molecular structure, spectroscopic signature, synthesis, and potential applications of **(4-Bromobenzyl)trimethylsilane**, grounded in established chemical principles and data from analogous compounds due to the limited availability of direct experimental data for this specific molecule.

Molecular Structure and Physicochemical Properties

The fundamental properties of **(4-Bromobenzyl)trimethylsilane** are summarized in the table below.

Property	Value	Source
CAS Number	17095-20-4	
Molecular Formula	C ₁₀ H ₁₅ BrSi	
Molecular Weight	243.22 g/mol	
Boiling Point	96 °C at 5 Torr	
Melting Point	26-29 °C	
Density	1.190 g/mL at 20 °C	

The molecular structure consists of a central benzene ring, para-substituted with a bromine atom and a trimethylsilylmethyl group (-CH₂Si(CH₃)₃). The presence of the methylene spacer distinguishes it from its isomer, (4-bromophenyl)trimethylsilane, where the silicon atom is directly attached to the aromatic ring. This structural difference has significant implications for its reactivity and spectroscopic properties.



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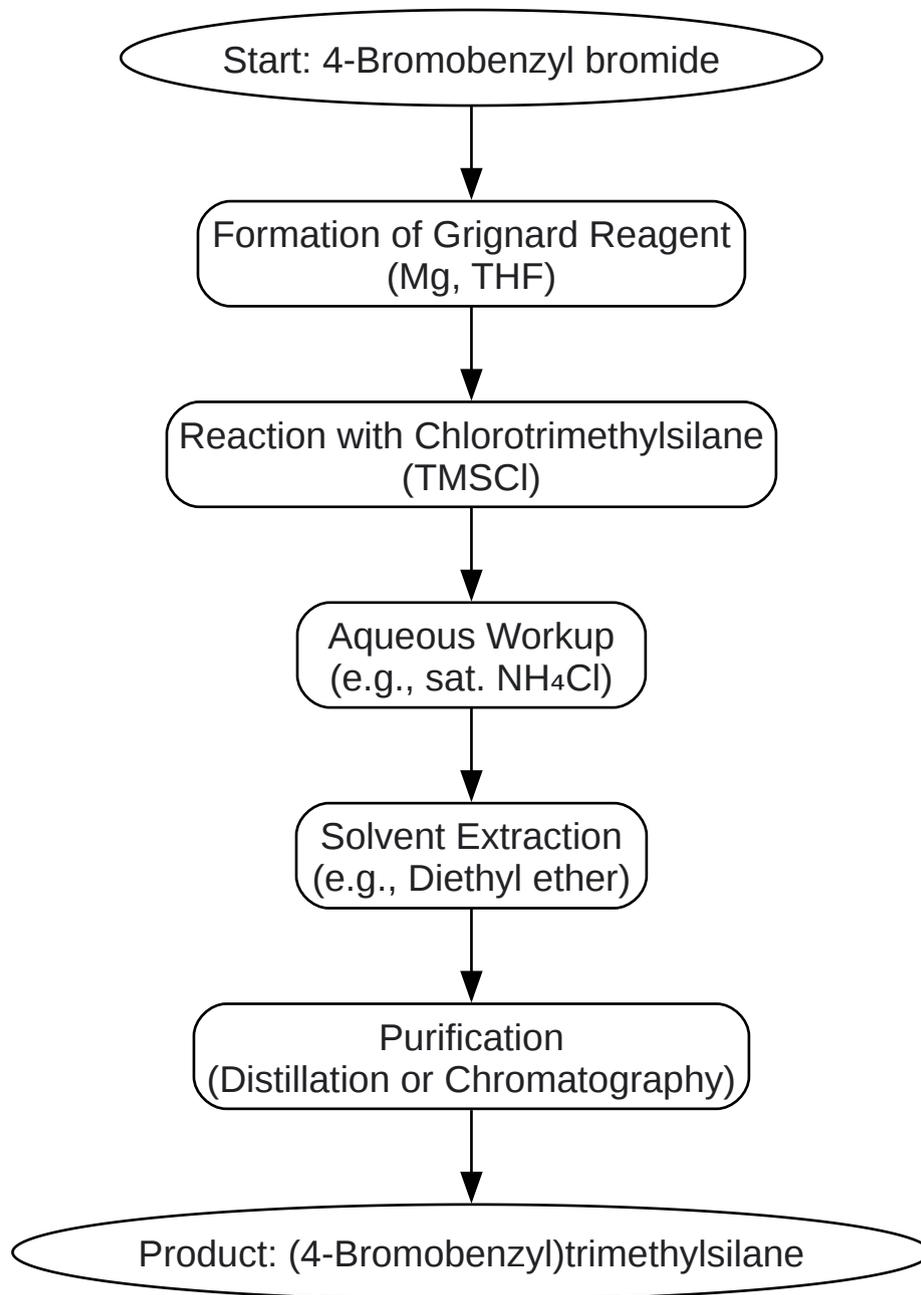
Caption: 2D representation of **(4-Bromobenzyl)trimethylsilane**.

Proposed Synthesis: A Grignard-Based Approach

A robust and widely applicable method for the synthesis of benzylsilanes involves the reaction of a Grignard reagent with a chlorosilane.[1] This approach is proposed here for the synthesis of **(4-Bromobenzyl)trimethylsilane** from the readily available starting material, 4-bromobenzyl bromide.

The causality behind this experimental choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic silicon center of chlorotrimethylsilane, forming a stable carbon-silicon bond. The use of an ethereal solvent such as tetrahydrofuran (THF) is crucial as it solvates the magnesium ion, facilitating the formation and reactivity of the Grignard reagent.[2]

Proposed Synthesis of (4-Bromobenzyl)trimethylsilane



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Caption: Proposed workflow for the synthesis of **(4-Bromobenzyl)trimethylsilane**.

Detailed Experimental Protocol (Proposed)

- Preparation of the Grignard Reagent:

- To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
- The apparatus is maintained under an inert atmosphere (e.g., argon or nitrogen).
- Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium turnings.
- A solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary.
- The reaction mixture is stirred, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Reaction with Chlorotrimethylsilane:
 - The Grignard solution is cooled to 0 °C in an ice bath.
 - A solution of chlorotrimethylsilane (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight to ensure complete reaction.
- Workup and Purification:
 - The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
 - The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
 - The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure **(4-Bromobenzyl)trimethylsilane**.

Spectroscopic Characterization (Predicted)

As experimental spectra for **(4-Bromobenzyl)trimethylsilane** are not readily available in the public domain, the following sections provide predicted spectroscopic data based on the analysis of analogous compounds, namely benzyltrimethylsilane[3] and 4-bromotoluene[4]. This approach allows for a scientifically grounded estimation of the expected spectral features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals corresponding to the trimethylsilyl protons, the benzylic methylene protons, and the two sets of aromatic protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~0.0	Singlet	9H	-Si(CH ₃) ₃	The protons of the trimethylsilyl group are highly shielded and typically appear as a sharp singlet near 0 ppm.
~2.0	Singlet	2H	-CH ₂ -Si	The benzylic protons are deshielded by the adjacent aromatic ring and are expected to appear as a singlet.
~6.9	Doublet	2H	Ar-H (ortho to -CH ₂ Si(CH ₃) ₃)	These aromatic protons are expected to be a doublet due to coupling with the adjacent protons.
~7.3	Doublet	2H	Ar-H (ortho to -Br)	These aromatic protons are deshielded by the electron-withdrawing bromine atom and are expected to appear further downfield as a doublet.

^{13}C NMR Spectroscopy (Predicted)

The proton-decoupled ^{13}C NMR spectrum is predicted to show six signals, corresponding to the methyl carbons of the trimethylsilyl group, the benzylic methylene carbon, and the four distinct carbons of the para-substituted aromatic ring.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ -1.0	-Si(CH ₃) ₃	The carbons of the trimethylsilyl group are highly shielded.
~ 25	-CH ₂ -Si	The benzylic carbon signal.
~119	C-Br	The carbon atom attached to the bromine is expected to be deshielded, but the "heavy atom effect" can cause a slight upfield shift compared to other substituted benzenes. ^[5]
~129	Ar-C (ortho to -CH ₂ Si(CH ₃) ₃)	Aromatic carbon signal.
~131	Ar-C (ortho to -Br)	Aromatic carbon signal, deshielded by the adjacent bromine.
~140	C-CH ₂	The ipso-carbon attached to the benzyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions corresponding to the aromatic ring and the trimethylsilyl group.

Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080-3010	Medium	Aromatic C-H stretch
~2950-2850	Strong	Aliphatic C-H stretch (from -CH ₂ - and -CH ₃)
~1590, 1490	Medium-Strong	Aromatic C=C stretching vibrations
~1250	Strong	Si-CH ₃ symmetric deformation (umbrella mode), characteristic for trimethylsilyl groups.[6]
~840-760	Strong	Si-C stretch and out-of-plane C-H bending of the para-substituted ring.
~1100-1000	Medium	C-Br stretch region

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Ion	Notes
242/244	[M] ⁺	Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹ Br and ⁸¹ Br in ~1:1 ratio).
227/229	[M - CH ₃] ⁺	Loss of a methyl group from the trimethylsilyl moiety.
163	[M - Br] ⁺	Loss of the bromine atom.
91	[C ₇ H ₇] ⁺	Tropylium ion, a common fragment for benzyl compounds.
73	[Si(CH ₃) ₃] ⁺	A very common and often base peak for trimethylsilyl compounds.

This predicted data is based on data available from PubChem.[7]

Reactivity and Applications in Synthesis

The dual functionality of **(4-Bromobenzyl)trimethylsilane** makes it a valuable tool in multi-step organic synthesis.

- **Cross-Coupling Reactions:** The aryl bromide moiety is a versatile functional group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[8] This allows for the introduction of a wide variety of substituents at the para-position of the benzyl group.
- **Reactions of the Benzylsilane Moiety:** Benzylsilanes can undergo a variety of transformations. The silicon group can act as a directing group in electrophilic aromatic substitution or be cleaved under certain conditions. The benzylic position can also be functionalized.

The strategic advantage of this reagent lies in the ability to perform sequential reactions at the two different sites. For example, a cross-coupling reaction could be performed at the aryl bromide position, followed by a transformation involving the benzylsilane moiety, or vice versa.

Safety and Handling

While a specific safety data sheet for **(4-Bromobenzyl)trimethylsilane** is not widely available, based on its structure and the safety information for related compounds, it should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.

General Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a cool, dry place away from oxidizing agents and moisture.

Conclusion

(4-Bromobenzyl)trimethylsilane is a promising bifunctional reagent for advanced organic synthesis. While direct experimental data is limited, a comprehensive understanding of its molecular structure, properties, and reactivity can be inferred from established chemical principles and data from analogous compounds. The synthetic protocol and predicted spectroscopic data provided in this guide offer a valuable resource for researchers looking to utilize this versatile building block in their synthetic endeavors. As with any chemical, proper safety precautions should always be observed during its handling and use.

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